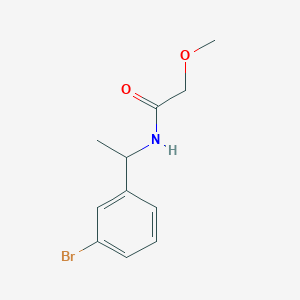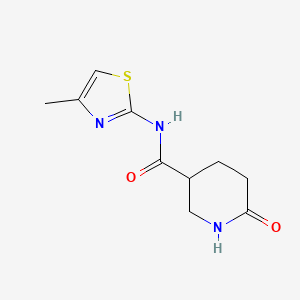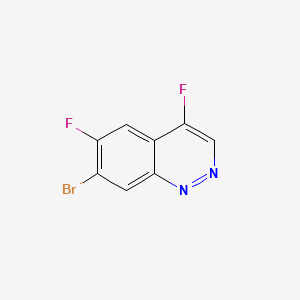
7-Bromo-4,6-difluorocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4,6-difluorocinnoline is a chemical compound with the molecular formula C8H3BrF2N2 and a molecular weight of 245.02 g/mol . It belongs to the cinnoline family, which is a class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of bromine and fluorine atoms attached to the cinnoline ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 7-Bromo-4,6-difluorocinnoline involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to facilitate the cross-coupling of an aryl halide with an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement . Companies like ChemScene provide this compound either in-stock or on a backordered basis, ensuring a steady supply for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4,6-difluorocinnoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Organoboron Compounds: Serve as coupling partners in the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted cinnoline derivatives.
Scientific Research Applications
7-Bromo-4,6-difluorocinnoline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a pharmacophore in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-4,6-difluorocinnoline largely depends on its application. In chemical reactions, it acts as a reactive intermediate that can form new bonds through substitution or coupling reactions. The molecular targets and pathways involved are specific to the reactions and applications in which it is used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms on the cinnoline ring. This combination of substituents provides distinct reactivity and properties compared to other similar compounds, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C8H3BrF2N2 |
|---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
7-bromo-4,6-difluorocinnoline |
InChI |
InChI=1S/C8H3BrF2N2/c9-5-2-8-4(1-6(5)10)7(11)3-12-13-8/h1-3H |
InChI Key |
SZFLOTSHXCTZNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)N=NC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


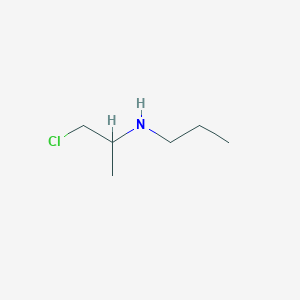
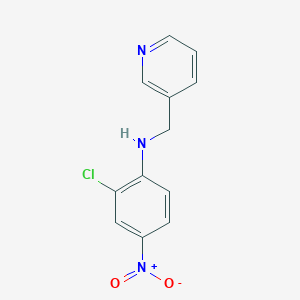
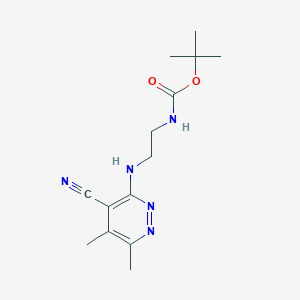
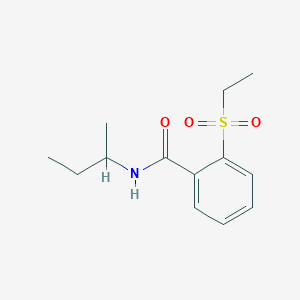

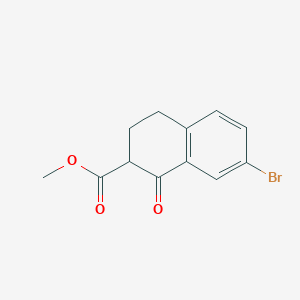
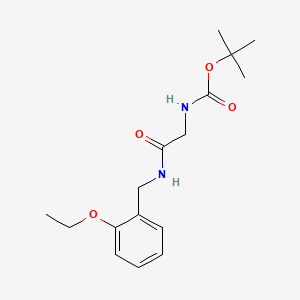
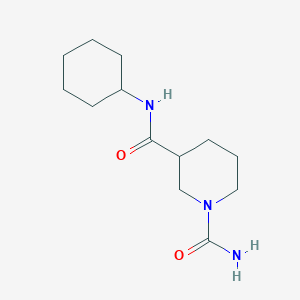
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14898653.png)

![6-(Benzo[d][1,3]dioxol-5-yloxy)hexanoic acid](/img/structure/B14898673.png)
